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Compound of Interest

Compound Name: Trinitromethane

Cat. No.: B1605510

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical methodologies for the
preparation of trinitromethane, also known as nitroform. It details key experimental protocols,
presents quantitative data in a comparative format, and illustrates the reaction pathways
through diagrams.

Introduction

Trinitromethane, HC(NO-z)3, is a highly acidic and energetic nitroalkane first obtained as its
ammonium salt in 1857 by the Russian chemist Leon Nikolaevich Shishkov.[1] Due to its high
oxygen content and the ability to form a range of salts, it has been a compound of significant
interest, primarily as an intermediate in the synthesis of explosives and propellants.[2][3]
Historically, several methods have been developed for its synthesis, each with unique
characteristics and challenges. This guide explores the core historical methods for the
preparation of this important chemical compound.

Historical Synthesis Methods and Experimental
Protocols

Several key methods have been historically employed for the synthesis of trinitromethane.
The most prominent among these are the nitration of acetylene, the hydrolysis of
tetranitromethane, and the nitration of various organic precursors like isopropanol and acetone.
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Nitration of Acetylene

Discovered in 1900, the reaction of acetylene with anhydrous nitric acid became a significant
industrial process for producing nitroform during the 20th century.[1] This method typically
involves the use of a mercury salt catalyst.[3][4][5][6]

Reaction Pathway:

The overall reaction is complex, but can be generally represented as:
C2Hz2 + 3HNOs3 - HC(NO2)s + CO2 + H20 + N20

Experimental Protocol (Conceptual):

Detailed historical industrial protocols are not fully available in the provided literature, but the
general principle involves bubbling acetylene gas through concentrated nitric acid in the
presence of a mercuric nitrate catalyst.[4][5] The resulting nitroform is then present in the nitric
acid solution and requires subsequent separation and purification.[7]

Logical Workflow for Acetylene Nitration:
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Caption: Workflow for Trinitromethane production from Acetylene.

Hydrolysis of Tetranitromethane

A common laboratory-scale synthesis of trinitromethane involves the mild basic hydrolysis of
tetranitromethane.[1][8] This method is known for producing a high yield of the potassium salt
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of trinitromethane, which can then be converted to the free acid.
Reaction Pathway:

2 C(NO2)s + 2 KOH + H202 —» 2 KC(NO2)s + Oz + 2 H20
KC(NOz2)s + HCl = HC(NO2)s + KClI

Experimental Protocol:

o Preparation of the Reagent Solution: A solution of 168 g of potassium hydroxide in 350 mL of
water is prepared in a 1000-mL round-bottomed flask and cooled to 5 °C in a salt-ice bath.[2]

[8]

» Addition of Hydrogen Peroxide: While stirring, 108 mL of 30% hydrogen peroxide is added to
the cooled potassium hydroxide solution.[2][8]

o Addition of Tetranitromethane: 117 mL of tetranitromethane is added at a rate that maintains
the reaction temperature between 20-25 °C.[2][8]

e Reaction Completion: The temperature is then allowed to rise to 30 °C over a period of 15
minutes.[2][8]

« |solation of Potassium Nitroformate: The resulting bright yellow solid (potassium salt of
trinitromethane) is collected by filtration using glass filter paper due to its high acidity. The
solid is washed with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then
air-dried. This step yields 100% of the potassium salt.[2][8]

o Conversion to Trinitromethane: The potassium salt is suspended in anhydrous ethyl ether,
and anhydrous hydrogen chloride gas is passed through the suspension until the yellow
color disappears.[2][8]

» Final Product Isolation: The white precipitate of potassium chloride is filtered off and washed
with anhydrous ethyl ether. The ether is evaporated from the filtrate under reduced pressure
to yield crude trinitromethane, which can be further purified by sublimation.[2]

Reaction Diagram for Hydrolysis of Tetranitromethane:
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Caption: Synthesis of Trinitromethane from Tetranitromethane.

Nitration of Isopropyl Alcohol

The nitration of isopropyl alcohol with concentrated nitric acid is another historical method for
producing trinitromethane.[7][8] This method avoids the use of a mercury catalyst.

Experimental Protocol:

e Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a
thermometer, and a dropping funnel.[7][8]
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e Initial Charge: 140 mL (3.33 moles) of 98% nitric acid is introduced into the flask and warmed
to approximately 60 °C.[7][8]

» Addition of Isopropyl Alcohol: 20 mL (0.26 mole) of isopropyl alcohol is added dropwise over
a 10-minute interval, with external cooling to maintain the temperature at 60 °C.[7][8]

» Reaction Period: The solution is then heated to about 70 °C and held at this temperature for
2 hours. Significant evolution of brown gaseous fumes is observed during this nitration.[7][8]

e Product Isolation: The solution is subsequently cooled to ambient temperature for analysis
and extraction of the nitroform.[7]

Nitration of Acetone

Acetone can also serve as a starting material for the synthesis of trinitromethane through
reaction with an excess of nitric acid.[9]

Experimental Protocol (General):

The process involves reacting acetone with an excess of a nitronium ion source, preferably
nitric acid with a concentration of 70% or greater. The reaction is typically conducted at a
temperature range of 30 °C to 150 °C.[9] For instance, 98% nitric acid can be warmed to about
60 °C, and acetone is added while maintaining the temperature.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the historical preparation methods of
trinitromethane.

Table 1: Comparison of Historical Synthesis Methods for Trinitromethane
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Starting Key .
Method . Catalyst Yield Reference
Material Reagents
o ) Not specified
Nitration of Concentrated  Mercuric ) ]
Acetylene o ) ) in provided [L1[31[41[5]16]
Acetylene Nitric Acid Nitrate
text
Hydrolysis of ]
) Tetranitromet KOH, H202, 85-90%
Tetranitromet None [2]
hane HCI (crude)
hane
Nitration of o
Isopropyl 98% Nitric
Isopropyl ) None Up to 50-58%  [8]
Alcohol Acid
Alcohol
Nitration of >70% Nitric Up to 60%
Acetone ] None ) [9]
Acetone Acid conversion
Nitration of ] Concentrated
] Potassium
Potassium o H2SO0a4,
o Dinitroacetyl None 68% [6]
Dinitroacetyl Concentrated
Urea
Urea HNOs
Table 2: Reagent Quantities and Reaction Conditions for Selected Methods
Starting Key
. Temperatur .
Method Material Reagents Duration Reference
e
(Amount) (Amount)
KOH (168 g
Hydrolysis of Tetranitromet  in 350 mL
Tetranitromet  hane (117 H20), 30% 5°Cto 30 °C Not specified [2][8]
hane mL) H20:2 (108
mL)
Isopropyl
Nitration of Propy 98% Nitric
| | Alcohol (20 Acid (140 mL 60 °Cto 70 oh 78]
sopro ci mL, ours
propy mL, 0.26 °C
Alcohol 3.33 moles)
mole)
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Conclusion

The historical preparation of trinitromethane has evolved from early laboratory curiosities to
larger-scale industrial processes. The choice of method was often dictated by the available
starting materials, safety considerations, and the desired scale of production. While the
nitration of acetylene was a prominent industrial method, the hydrolysis of tetranitromethane
offered a high-yield laboratory synthesis. The nitration of more common organic precursors like
isopropyl alcohol and acetone represented efforts to develop more economical and catalyst-
free processes. This guide provides a foundational understanding of these historical synthetic
routes for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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